molecular formula C18H20Cl3N3O B595931 N-Desethylamodiaquine-D5 dihydrochloride CAS No. 1216894-33-5

N-Desethylamodiaquine-D5 dihydrochloride

Cat. No.: B595931
CAS No.: 1216894-33-5
M. Wt: 405.759
InChI Key: BCYBRFGUODDEGH-ZWOCKVCESA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Desethylamodiaquine-D5 dihydrochloride involves the deuteration of N-Desethylamodiaquine. The process typically includes the substitution of hydrogen atoms with deuterium atoms in the ethylamine side chain of N-Desethylamodiaquine. The reaction conditions often involve the use of deuterated reagents and solvents under controlled temperature and pressure to ensure the incorporation of deuterium atoms .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterated reagents and advanced purification techniques to achieve the desired isotopic purity. The final product is typically formulated as a solution in methanol and stored at low temperatures to maintain stability .

Chemical Reactions Analysis

Types of Reactions

N-Desethylamodiaquine-D5 dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-Desethylamodiaquine-D5 dihydrochloride is widely used in scientific research, particularly in the fields of:

Mechanism of Action

N-Desethylamodiaquine-D5 dihydrochloride exerts its effects by serving as a stable-labeled internal standard in analytical methods. The deuterium atoms in the compound provide a distinct mass difference, allowing for accurate quantitation of amodiaquine levels in biological samples. The molecular targets and pathways involved include the cytochrome P450 enzymes, particularly CYP2C8, which metabolize amodiaquine to N-Desethylamodiaquine .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Desethylamodiaquine-D5 dihydrochloride is unique due to its deuterium labeling, which provides a distinct mass difference for use as an internal standard in analytical methods. This labeling enhances the accuracy and precision of quantitation in biological samples, making it a valuable tool in clinical and research settings .

Properties

IUPAC Name

4-[(7-chloroquinolin-4-yl)amino]-2-[(1,1,2,2,2-pentadeuterioethylamino)methyl]phenol;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClN3O.2ClH/c1-2-20-11-12-9-14(4-6-18(12)23)22-16-7-8-21-17-10-13(19)3-5-15(16)17;;/h3-10,20,23H,2,11H2,1H3,(H,21,22);2*1H/i1D3,2D2;;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCYBRFGUODDEGH-ZWOCKVCESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNCC1=C(C=CC(=C1)NC2=C3C=CC(=CC3=NC=C2)Cl)O.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])NCC1=C(C=CC(=C1)NC2=C3C=CC(=CC3=NC=C2)Cl)O.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20Cl3N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90670074
Record name 4-[(7-Chloroquinolin-4-yl)amino]-2-{[(~2~H_5_)ethylamino]methyl}phenol--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90670074
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

405.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1216894-33-5
Record name 4-[(7-Chloroquinolin-4-yl)amino]-2-{[(~2~H_5_)ethylamino]methyl}phenol--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90670074
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1216894-33-5
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